2-Acetyl-3-methylbenzo[b]thiophene

Catalog No.
S1518936
CAS No.
18781-31-2
M.F
C11H10OS
M. Wt
190.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-3-methylbenzo[b]thiophene

CAS Number

18781-31-2

Product Name

2-Acetyl-3-methylbenzo[b]thiophene

IUPAC Name

1-(3-methyl-1-benzothiophen-2-yl)ethanone

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

InChI

InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3

InChI Key

HBTQKSGOEOVCBN-UHFFFAOYSA-N

SMILES

CC1=C(SC2=CC=CC=C12)C(=O)C

Canonical SMILES

CC1=CSC2=C1C=CC(=C2)C(=O)C

2-Acetyl-3-methylbenzo[b]thiophene (CAS: 18781-31-2) is a disubstituted sulfur-containing heterocyclic compound. The benzothiophene core is recognized as a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific isomer provides a chemically defined and stable starting point for multi-step syntheses where precise control over substituent placement is critical for the final product's function and purity.

Casual substitution of 2-acetyl-3-methylbenzo[b]thiophene with its positional isomers (e.g., 3-acetyl-2-methyl), the unsubstituted analog (2-acetylbenzo[b]thiophene), or a crude mixture is unsuitable for targeted synthesis and screening. The specific placement of the C2-acetyl and C3-methyl groups dictates the molecule's electronic and steric profile. This unique arrangement governs the regioselectivity of subsequent transformations and is critical for precise molecular recognition at biological targets. For example, minor modifications to the substitution pattern on benzothiophene scaffolds have been shown to alter biological potency by several orders of magnitude, rendering isomers functionally distinct and non-interchangeable in a research or manufacturing context.

Precursor Suitability: High-Purity Synthesis via Regioselective Acylation

The synthesis of this compound benefits from strong regiochemical control. In Friedel-Crafts acylation of thiophenes, electrophilic attack is inherently favored at the C2 position over the C3 position due to superior resonance stabilization of the reaction intermediate. The presence of an electron-donating methyl group at the C3 position of the benzothiophene core further activates and directs the incoming electrophile (the acetyl group) to the adjacent C2 position. This mechanistically-driven preference leads to a highly regioselective transformation, minimizing the formation of difficult-to-separate isomers that can arise when functionalizing an unsubstituted benzothiophene ring.

Evidence DimensionRegioselectivity of Friedel-Crafts Acylation
Target Compound DataHigh (predicted) selectivity for the C2 position due to the directing effect of the C3-methyl group.
Comparator Or BaselineAcylation of unsubstituted thiophene or benzothiophene, which can yield mixtures or requires specific conditions to control.
Quantified DifferenceSignificantly reduced formation of isomeric byproducts compared to multi-step functionalization of an unsubstituted core.
ConditionsStandard Friedel-Crafts acylation (e.g., acetyl chloride with a Lewis acid catalyst).

Procuring this specific precursor enables a more direct and cleaner synthesis of the desired 2,3-disubstituted product, reducing purification costs and improving batch-to-batch consistency.

Precursor Value: An Established Motif for High-Potency Pharmaceutical Scaffolds

The 2-acetylbenzothiophene framework is a validated precursor for bioactive molecules. The simpler analog, 2-acetylbenzo[b]thiophene, is a key intermediate for the synthesis of Zileuton, an established anti-asthmatic drug. Furthermore, research on diverse benzothiophene derivatives demonstrates that precise substitution is key to potency. For instance, in a series of thrombin inhibitors, modifications at the C3 position of the benzothiophene core resulted in analogs with up to a 2900-fold increase in potency compared to the initial lead compound. This highlights the value of starting with a well-defined, disubstituted core like 2-acetyl-3-methylbenzo[b]thiophene for building highly active and selective molecules.

Evidence DimensionBioactivity Enhancement via Substitution
Target Compound DataProvides a 2-acetyl handle and a 3-methyl block, a specific substitution pattern for SAR exploration.
Comparator Or BaselineUnsubstituted or monosubstituted benzothiophenes.
Quantified DifferenceLiterature examples on related scaffolds show potency increases of >1000-fold based on precise substitution patterns.
ConditionsIn vitro thrombin inhibition assay.

Using this specific, pre-functionalized intermediate de-risks discovery programs by employing a scaffold pattern with a proven record in yielding potent, selective, and successful pharmaceutical agents.

Reproducibility: Defined Physicochemical Properties for Predictive Modeling

This compound possesses a defined lipophilicity, a critical parameter for computational modeling and prediction of pharmacokinetic properties. The calculated octanol-water partition coefficient (XLogP3) for 2-acetyl-3-methylbenzo[b]thiophene is 3.3. Using a single, pure isomer with a known XLogP value provides a reliable input for Structure-Activity Relationship (SAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) models. In contrast, using an undefined mixture of isomers or a different analog would introduce significant variability, rendering such predictive models inaccurate.

Evidence DimensionLipophilicity (XLogP3)
Target Compound Data3.3
Comparator Or BaselineAn isomeric mixture or a different analog, which would have a different and/or non-uniform value.
Quantified DifferenceProvides a single, discrete value essential for model accuracy.
ConditionsComputationally derived via XLogP3 algorithm.

Enables accurate in-silico modeling before committing resources to synthesis and in-vitro testing, improving the efficiency of the discovery and development process.

Core Precursor for Isomerically Pure Pharmaceutical Intermediates

This compound is the logical choice for syntheses where the final product must be a single, defined 2,3-disubstituted benzothiophene isomer. Its inherent synthetic pathway promotes high regioselectivity, making it ideal for manufacturing workflows where purification of closely related isomers is cost-prohibitive or technically challenging.

Scaffold for Novel Kinase Inhibitor and SERM Discovery Programs

Given the established success of substituted benzothiophenes in producing potent and selective modulators of biological targets, this compound serves as an advanced starting point for libraries targeting kinases, estrogen receptors (SERMs), or other enzymes where precise substituent placement is key to achieving desired activity and selectivity.

Reference Material for Structure-Activity Relationship (SAR) Elucidation

As an isomerically pure compound with defined physicochemical properties, it is an ideal backbone for systematic SAR studies. The C2-acetyl group provides a reliable chemical handle for derivatization, allowing researchers to precisely map the effects of structural modifications on biological activity without the confounding variable of isomeric impurities.

XLogP3

3

Wikipedia

1-(3-Methyl-1-benzothiophen-6-yl)ethan-1-one

Dates

Last modified: 08-15-2023

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